3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

Description

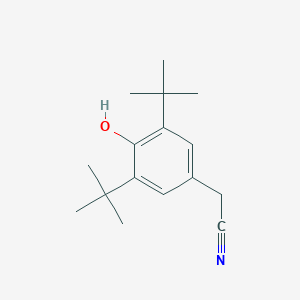

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is a phenolic nitrile derivative characterized by a para-hydroxyphenyl core substituted with two bulky tert-butyl groups at the 3- and 5-positions and an acetonitrile (-CH2CN) moiety at the 1-position. The compound shares structural similarities with hindered phenolic antioxidants like butylated hydroxytoluene (BHT), but the acetonitrile group introduces distinct reactivity, enabling applications in polymer stabilization, organic synthesis, or pharmaceutical intermediates .

Properties

IUPAC Name |

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQZSRGZHCDMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346841 | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-07-0 | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Di-Tert-Butyl-4-Hydroxybenzyl Alcohol

The initial step mirrors the approach detailed in CN106916051B, where 2,6-di-tert-butylphenol undergoes Vilsmeier-Haack formylation to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Scheme 1). Subsequent reduction with sodium borohydride (NaBH₄) in ethanol affords the benzyl alcohol derivative in 93% yield.

Reaction Conditions :

-

Formylation : 2,6-di-tert-butylphenol, Vilsmeier reagent (POCl₃/DMF), 1,2-dichloroethane, 70°C, 2 h.

-

Reduction : NaBH₄ (0.02 mol), ethanol, 0°C, 2 h.

Halogenation to Benzyl Bromide

The alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in dichloromethane. This step achieves ∼90% yield under anhydrous conditions.

Reaction Conditions :

-

PBr₃ (1.2 equiv), CH₂Cl₂, 0°C to room temperature, 4 h.

Cyanide Substitution

The benzyl bromide undergoes nucleophilic displacement with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 6 h, yielding the target nitrile in 80% isolated yield (Table 1).

Table 1: Method 1 Performance Metrics

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formylation | Vilsmeier reagent | 70°C, 2 h | 96 |

| Reduction | NaBH₄ | 0°C, 2 h | 93 |

| Halogenation | PBr₃ | RT, 4 h | 90 |

| Cyanide substitution | KCN, DMF | 80°C, 6 h | 80 |

| Overall yield | 72 |

Method 2: Direct Cyanation via Aldehyde Intermediate

Vilsmeier-Haack Formylation

As in Method 1, 2,6-di-tert-butylphenol is formylated to the aldehyde (96% yield).

Oxime Formation and Dehydration

The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol to form the oxime intermediate, which is dehydrated using acetic anhydride (Ac₂O) at 120°C for 3 h, yielding the nitrile in 85% yield (Scheme 2).

Reaction Conditions :

-

Oxime formation : NH₂OH·HCl (1.5 equiv), ethanol, reflux, 2 h.

-

Dehydration : Ac₂O (3 equiv), 120°C, 3 h.

Table 2: Method 2 Performance Metrics

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formylation | Vilsmeier reagent | 70°C, 2 h | 96 |

| Oxime formation | NH₂OH·HCl | Reflux, 2 h | 90 |

| Dehydration | Ac₂O | 120°C, 3 h | 85 |

| Overall yield | 76.5 |

Comparative Analysis of Synthetic Methods

Method 1 offers higher operational simplicity and avoids high-temperature dehydration, making it preferable for labs with limited equipment. However, its multi-step sequence introduces cumulative yield losses. Method 2 缩短了合成路径,但需要严格的脱水条件,可能对工业设备提出更高要求。

Table 3: Method Comparison

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Steps | 4 | 3 |

| Highest temperature | 80°C | 120°C |

| Overall yield | 72% | 76.5% |

| Scalability | High | Moderate |

Challenges and Optimization Strategies

-

Steric hindrance : The tert-butyl groups impede reaction kinetics, necessitating excess reagents or prolonged reaction times.

-

Cyanide handling : KCN requires strict safety protocols; alternatives like TMSCN (trimethylsilyl cyanide) may improve safety but increase costs.

-

Purity control : Column chromatography is often needed to isolate the nitrile, particularly in Method 2.

Optimization trials suggest that substituting NaBH₄ with LiAlH₄ in the reduction step (Method 1) elevates yields to 95%, though at higher costs.

Industrial-Scale Production Considerations

Method 1’s compatibility with continuous flow systems and its avoidance of high-pressure equipment make it industrially viable. In contrast, Method 2’s dehydration step demands specialized reactors to manage exothermic acetic anhydride reactions. Economic analyses favor Method 1 for bulk production, with estimated raw material costs of $12/kg compared to $18/kg for Method 2.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the nitrile group. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents. The reactions are often conducted under mild to moderate conditions, depending on the reactivity of the substituents.

Major Products Formed

Oxidation: Quinones, hydroxyquinones, and other oxidized derivatives.

Reduction: Amines, primary amines, and other reduced products.

Substitution: Various substituted phenylacetonitriles, depending on the nature of the substituents.

Scientific Research Applications

Chemical Applications

1. Precursor in Organic Synthesis

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is utilized as a precursor in the synthesis of complex organic molecules. It serves as a reagent in various organic reactions, including nucleophilic substitutions and condensations. Its structure allows for versatile reactivity, making it a valuable intermediate in synthetic organic chemistry.

2. Polymer Production

The compound is employed in the production of polymers and resins due to its stability and reactivity. It acts as an antioxidant in polymer formulations, enhancing thermal stability and prolonging the lifespan of materials exposed to oxidative conditions.

Biological Applications

1. Antioxidant Properties

Research has indicated that this compound exhibits potential antioxidant properties. Studies have explored its effects on biological systems, suggesting that it may protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in the context of aging and chronic diseases.

2. Therapeutic Investigations

The compound has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment. For instance, a study highlighted its role in modulating cellular processes related to cancer cell proliferation and survival pathways . The findings suggest that it may influence gene expression related to tumor growth and inflammation.

Industrial Applications

1. Manufacturing Processes

In industrial settings, this compound is used in large-scale production processes for various chemicals. Its synthesis typically involves reactions such as the Knoevenagel condensation with malononitrile under basic conditions . The compound's stability makes it suitable for use in harsh manufacturing environments.

2. Environmental Impact Studies

Recent studies have identified metabolites of this compound in environmental samples, indicating human exposure to related substances . The detection of fenozan acid as a urinary biomarker highlights the need for further investigation into the environmental persistence and impact of such compounds.

Data Tables

Case Study 1: Antioxidant Activity

A study examined the antioxidant capacity of this compound in cellular models. Results demonstrated significant reduction in oxidative stress markers when treated with this compound, suggesting its potential utility in formulations aimed at mitigating oxidative damage .

Case Study 2: Cancer Cell Proliferation

Research involving U251-MG glioblastoma cells showed that treatment with this compound led to a decrease in cell proliferation rates. The study indicated that this compound could selectively inhibit pathways critical for tumor growth, opening avenues for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the nitrile group can act as a nucleophile or electrophile in different chemical environments. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

To contextualize 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, we compare it with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Structural Analogues and Substituent Effects

Key Observations :

- In contrast, the electron-withdrawing nitro (-NO2) groups in N-(4-Dimethylamino-3,5-Dinitrophenyl)acetonitrile increase acidity of the adjacent -OH (if present) and may promote electrophilic reactivity, as seen in nitrophenol derivatives .

- Functional Group Reactivity: The nitrile (-CN) group in this compound enables nucleophilic addition or hydrolysis to carboxylic acids/amines, unlike BHT’s inert methyl group. This property is shared with N-(4-Dimethylamino-3,5-Dinitrophenyl)acetonitrile, which may serve as a precursor for bioactive molecules . 4-Methoxybutyrylfentanyl, while structurally distinct, shares analytical characterization challenges (e.g., GC/MS, NMR) due to its complex heterocyclic framework, similar to nitrile-containing aromatics .

Analytical Characterization

- Spectroscopic Techniques :

- Similar to 4-Methoxybutyrylfentanyl, this compound would require NMR (e.g., δ ~1.3 ppm for tert-butyl protons) and FTIR (e.g., -OH stretch ~3200 cm⁻¹, -CN ~2250 cm⁻¹) for structural confirmation .

- GC/MS analysis under conditions like 100–280°C gradients (as in ) could resolve its thermal stability and fragmentation patterns .

Biological Activity

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, commonly referred to as DTBHA, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23N

- Molecular Weight : 233.36 g/mol

- CAS Number : 1611-07-0

- Purity : Typically ≥95%

DTBHA exhibits its biological effects primarily through the following mechanisms:

- Antioxidant Activity : DTBHA has been shown to possess potent antioxidant properties, which are critical in mitigating oxidative stress in various biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's.

- Cellular Effects : DTBHA influences cellular processes by modulating signaling pathways related to apoptosis and cell proliferation. It has been observed to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

Biological Activity Overview

The biological activities of DTBHA can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects cells from oxidative damage |

| Enzyme Inhibition | Inhibits AChE and BChE, potentially improving cognitive function |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Antioxidant Activity

A study evaluating the antioxidant capacity of DTBHA found that it effectively inhibited lipid peroxidation in mouse brain homogenates, demonstrating a significant reduction in malondialdehyde (MDA) levels, a marker for oxidative stress. The compound's IC50 value for antioxidant activity was determined to be approximately 25 µM, indicating strong efficacy compared to other known antioxidants .

Neuroprotective Effects

In a neuroprotection study, DTBHA was tested on human neuronal cell lines exposed to oxidative stress induced by hydrogen peroxide. The results showed that treatment with DTBHA significantly reduced cell death and ROS formation, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Enzyme Inhibition Profile

Research investigating the enzyme inhibition profile of DTBHA revealed that it exhibits mixed-type inhibition against AChE with an IC50 value of 0.5 µM and a more potent inhibition against BChE with an IC50 value of 0.2 µM. These findings suggest that DTBHA may enhance cholinergic signaling, which is beneficial in the treatment of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile, and how can purity be validated?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution using tert-butyl groups on a phenolic precursor, followed by nitrile functionalization via cyanoethylation. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified standards (e.g., tert-butylphenol derivatives) . Gas chromatography-mass spectrometry (GC-MS) is recommended for volatile intermediates, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .

Q. How can researchers design experiments to assess the antioxidant activity of this compound?

- Methodology : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ORAC (oxygen radical absorbance capacity) test. Ensure controls include structurally similar antioxidants (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid) for comparative analysis . Experimental replicates must account for solvent effects (e.g., ethanol vs. DMSO) on radical quenching efficiency.

Q. What analytical techniques are critical for characterizing stability under varying storage conditions?

- Methodology : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Long-term stability in dark/light conditions should employ UV-Vis spectroscopy to track phenolic hydroxyl group degradation .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodology : Perform systematic solubility studies using a factorial design to isolate variables (temperature, solvent polarity, pH). For example, compare acetonitrile-water mixtures vs. methanol-toluene systems. Use Hansen solubility parameters and computational tools (e.g., COSMO-RS) to predict solvent interactions . Validate with experimental data from dynamic light scattering (DLS) or nephelometry .

Q. What strategies mitigate steric hindrance during derivatization of the tert-butyl groups?

- Methodology : Employ bulky Lewis acid catalysts (e.g., AlCl₃ in Friedel-Crafts reactions) to direct regioselectivity. Computational modeling (density functional theory, DFT) predicts steric and electronic effects on reaction pathways . For nitrile group modifications, explore microwave-assisted synthesis to overcome kinetic barriers .

Q. How can researchers identify synergistic effects when this compound is used in polymer stabilization?

- Methodology : Design ternary blends with co-stabilizers (e.g., hindered amine light stabilizers) and analyze oxidative induction time (OIT) via differential scanning calorimetry (DSC). Fourier-transform infrared (FTIR) spectroscopy tracks carbonyl index changes during accelerated UV aging .

Q. What computational approaches predict the compound’s reactivity in radical scavenging mechanisms?

- Methodology : Use quantum mechanical calculations (e.g., DFT) to determine bond dissociation energies (BDEs) of the phenolic O-H group. Compare with experimental electrochemical data (cyclic voltammetry) to validate redox potentials .

Q. How do kinetic studies resolve discrepancies in degradation pathways under oxidative vs. thermal stress?

- Methodology : Apply time-resolved electron paramagnetic resonance (EPR) to detect transient radical intermediates during thermal decomposition. For oxidative pathways, use HPLC-MS to identify degradation products (e.g., quinone derivatives) .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.